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Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis,
splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus
kinase (JAK)/signal transducer and activator of transcription (STAT) signaling has led to the
development of JAK inhibitors like ruxolitinib, which have become a cornerstone of MF therapy.
However, many patients exhibit suboptimal responses or lose response over time, highlighting
the need for novel therapeutic strategies.

Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable, small-molecule
inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting
BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic readers that play a crucial role
in regulating the transcription of genes involved in oncogenesis and inflammation. In
myelofibrosis, Pelabresib is thought to exert its therapeutic effects by downregulating the NF-
KB signaling pathway, which is a key driver of the pro-inflammatory cytokine expression and
bone marrow fibrosis implicated in the disease.[2] Preclinical studies have suggested a
synergistic effect when combining a BET inhibitor with a JAK inhibitor, leading to a greater
reduction in splenomegaly and bone marrow fibrosis.[3] This document provides detailed
application notes and protocols for the preclinical evaluation of Pelabresib in established
animal models of myelofibrosis.
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Mechanism of Action of Pelabresib in Myelofibrosis

Pelabresib’'s mechanism of action is centered on the inhibition of BET proteins, which are
critical regulators of gene transcription. In myelofibrosis, the JAK-STAT pathway is constitutively
active, leading to the transcription of genes that drive myeloproliferation.[4] Concurrently, the
NF-kB signaling pathway is also hyperactivated, contributing to a chronic inflammatory state
and the deposition of fibrotic tissue in the bone marrow.

Pelabresib, by inhibiting BET proteins, disrupts the transcriptional machinery that promotes the
expression of NF-kB target genes. This leads to a reduction in pro-inflammatory cytokines and
is believed to modulate megakaryocyte differentiation and proliferation, key cellular drivers of
bone marrow fibrosis.[5][6] The dual targeting of the JAK-STAT pathway with a JAK inhibitor
like ruxolitinib and the NF-kB pathway with Pelabresib represents a rational and potentially
synergistic therapeutic strategy in myelofibrosis.[3]
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Figure 1: Pelabresib’'s mechanism targeting the NF-kB pathway.

Recommended Animal Models for Myelofibrosis

Several murine models have been developed that recapitulate key features of human
myelofibrosis, making them suitable for the preclinical evaluation of novel therapeutics like

Pelabresib. The choice of model depends on the specific scientific question being addressed.

MPLW515L Retroviral Transplant Model
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This is a widely used and aggressive model of myelofibrosis. It involves the retroviral
transduction of murine bone marrow cells with the human MPLW515L mutation, which is a
known driver of myelofibrosis in humans. These transduced cells are then transplanted into
lethally irradiated recipient mice.

o Key Features: This model rapidly develops a phenotype closely resembling human
myelofibrosis, including marked thrombocytosis, splenomegaly due to extramedullary
hematopoiesis, and significant bone marrow fibrosis.

o Advantages: The rapid and penetrant phenotype makes it suitable for efficacy studies within
a relatively short timeframe.

o Limitations: The aggressive nature of the disease may not fully represent the chronic
progression seen in all human patients.

JAK2V617F Knock-in and Transplant Models

The JAK2V617F mutation is the most common genetic alteration in myeloproliferative
neoplasms. Mouse models have been developed that either express this mutation through
genetic knock-in or through the transplantation of bone marrow cells transduced with a
JAK2V617F-expressing retrovirus.

o Key Features: These models develop a myeloproliferative phenotype that can range from
polycythemia vera-like to a more fibrotic disease, depending on the specific model and
genetic background. They exhibit erythrocytosis, leukocytosis, and splenomegaly.

e Advantages: These models are highly relevant to the majority of myelofibrosis patients who
harbor the JAK2V617F mutation.

e Limitations: The severity and progression to fibrosis can be variable and may take longer to
develop compared to the MPLW515L model.

Experimental Protocols
Protocol 1: Induction of Myelofibrosis using the
MPLW515L Retroviral Transplant Model
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Materials:

Donor mice (e.g., C57BL/6J)

» Recipient mice (e.g., C57BL/6J)

e 5-Fluorouracil (5-FU)

e Retroviral vector encoding human MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
e Retroviral packaging cell line

e Recombinant murine cytokines (IL-3, IL-6, SCF)

e Polybrene

o Standard cell culture and animal housing facilities

Procedure:

e Donor Mouse Preparation: Treat donor mice with a single intraperitoneal injection of 5-FU
(150 mg/kg) 5-7 days prior to bone marrow harvest to enrich for hematopoietic stem and
progenitor cells.

e Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from femurs and
tibias under sterile conditions.

e Retroviral Transduction:

o Culture the harvested bone marrow cells for 24-48 hours in the presence of recombinant
murine cytokines (e.g., IL-3, IL-6, SCF).

o Transduce the cells with the MPLW515L-containing retrovirus in the presence of
polybrene. This can be achieved by co-culturing with the packaging cell line or by
spinoculation with viral supernatant.

» Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., a split dose of 9.5 Gy) to
ablate their native hematopoietic system.
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e Bone Marrow Transplantation: Inject the transduced bone marrow cells (typically 1-2 x 106
cells) into the tail vein of the irradiated recipient mice.

o Disease Monitoring: Monitor the mice for signs of disease development, including weight
loss, ruffled fur, and abdominal distention (indicative of splenomegaly). Peripheral blood
counts should be monitored regularly (e.g., weekly or bi-weekly) to assess for leukocytosis
and thrombocytosis. Disease is typically established within 2-3 weeks post-transplantation.

Protocol 2: Administration of Pelabresib and Ruxolitinib

Drug Formulation:
o Pelabresib (CPI-0610): While specific preclinical formulation details for Pelabresib are not
widely published, a common vehicle for oral gavage of small molecules in mice is 0.5%

methylcellulose in sterile water.[7] The drug should be prepared as a homogenous
suspension.

o Ruxolitinib: Ruxolitinib can also be formulated in 0.5% methylcellulose for oral administration.
Dosing and Administration:

o Pelabresib Monotherapy: Based on preclinical studies with the similar BET inhibitor JQ1, a
starting dose of 50 mg/kg administered once daily (QD) via oral gavage is recommended.[5]

o Ruxolitinib Monotherapy: A dose of 90 mg/kg administered twice daily (BID) via oral gavage
has been shown to be effective in murine models of myelofibrosis.[5]

o Combination Therapy: For combination studies, Pelabresib (or a similar BET inhibitor) can
be administered at 50 mg/kg QD and ruxolitinib at 90 mg/kg BID.

o Treatment Duration: Treatment should be initiated once the disease is established (e.g., 2-3
weeks post-transplantation) and continued for a defined period (e.g., 21-28 days) to assess
efficacy.
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Figure 2: Experimental workflow for evaluating Pelabresib.

Protocol 3: Efficacy Evaluation

Endpoint Analysis:

o Spleen and Liver Weight: At the end of the treatment period, euthanize the mice and
carefully dissect and weigh the spleens and livers. A reduction in spleen and liver weight is a
primary indicator of efficacy.

e Bone Marrow Histology:
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o Fix femurs and sternums in 10% neutral buffered formalin.
o Decalcify the bones and embed in paraffin.

o Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess
cellularity and morphology.

o Perform reticulin staining (e.g., Gomori's stain) to visualize and quantify the degree of
bone marrow fibrosis. Fibrosis can be scored on a scale of 0-3.

o Peripheral Blood Analysis: Collect peripheral blood via cardiac puncture or retro-orbital
bleeding at the time of euthanasia. Perform complete blood counts (CBCs) to assess white
blood cell counts, red blood cell parameters, and platelet counts.

o Cytokine Analysis: Plasma can be collected from the peripheral blood and used to measure
the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-a, IL-13) using multiplex assays
(e.g., Luminex) or ELISA.

Summary of Preclinical Efficacy Data

The following tables summarize the expected outcomes based on preclinical studies of BET
inhibitors in murine models of myelofibrosis. It is important to note that much of the detailed
guantitative data comes from studies using the BET inhibitor JQ1, a close analog of
Pelabresib.

Table 1: Effect of BET Inhibition on Spleen Weight in MPLW515L Mouse Model

Mean Spleen % Reduction vs.

Treatment Group Dose and Schedule . .
Weight (g) + SEM Vehicle

0.5% Methylcellulose,

Vehicle 1.2+0.1
QD
JQ1 50 mg/kg, QD 0.6 £0.08 50%
Ruxolitinib 90 mg/kg, BID 0.4 £0.05 67%
e 50 mg/kg QD + 90
JQ1 + Ruxolitinib 0.2 +£0.03 83%

mg/kg BID
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Data are representative and compiled based on findings from Kleppe et al., 2018.[5]

Table 2: Effect of BET Inhibition on Bone Marrow Fibrosis in MPLW515L Mouse Model

Mean Fibrosis % of Mice with

Treatment Group Dose and Schedule . .
Score (0-3) Grade 0-1 Fibrosis

_ 0.5% Methylcellulose,
Vehicle 2.8 0%
QD
JQ1 50 mg/kg, QD 15 40%
Ruxolitinib 90 mg/kg, BID 1.2 60%
o 50 mg/kg QD + 90
JQ1 + Ruxolitinib 0.5 100%

mg/kg BID

Data are representative and compiled based on findings from Kleppe et al., 2018, indicating a
reversal of fibrosis.[5]

Table 3: Effect of BET Inhibition on Pro-inflammatory Cytokines

. . I JQ1 +
Cytokine Vehicle JQ1 Ruxolitinib L
Ruxolitinib
] Significantly Markedly
IL-6 (pg/mL) High Reduced
Reduced Reduced
) Significantly Markedly
TNF-a (pg/mL) High Reduced
Reduced Reduced
) Significantly
IL-1B (pg/mL) High Reduced Reduced
Reduced

This table represents the expected qualitative changes based on the known mechanism of
action and preclinical data.[5]

Conclusion
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The preclinical evaluation of Pelabresib in robust animal models of myelofibrosis is a critical
step in its development. The protocols outlined in this document provide a framework for
conducting these studies, from disease induction to efficacy assessment. The available
preclinical data, primarily from studies with the BET inhibitor JQ1, strongly support the rationale
for combining Pelabresib with JAK inhibitors to achieve a more profound and durable
therapeutic response in myelofibrosis. Further studies with Pelabresib in these models will be
essential to confirm these findings and to further elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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